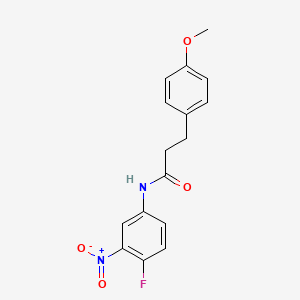![molecular formula C15H21NOS B5786586 1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
1-{3-[(4-methylphenyl)thio]propanoyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(4-methylphenyl)thio]propanoyl}piperidine is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as MPTP or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. MPTP has been found to be a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms. However, MPTP has also been used as a tool in scientific research to study the mechanisms of Parkinson's disease and to develop potential treatments for this condition.
Mecanismo De Acción
MPTP is converted into a toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates inside the cells, leading to their destruction. This process is similar to the mechanism of action of the herbicide paraquat, which is also a potent neurotoxin.
Biochemical and Physiological Effects:
MPTP selectively destroys dopaminergic neurons in the brain, leading to a decrease in dopamine levels and Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been found to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease and to develop potential treatments for this condition. However, MPTP is a potent neurotoxin that can be dangerous if mishandled. Additionally, MPTP-induced Parkinson's disease-like symptoms in animal models may not fully replicate the human condition, limiting the translational potential of this research.
Direcciones Futuras
Future research on MPTP may focus on developing safer and more effective methods for inducing Parkinson's disease-like symptoms in animal models, as well as on identifying potential treatments for this condition. Additionally, MPTP may be used as a tool to study the mechanisms of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Métodos De Síntesis
MPTP can be synthesized using a variety of methods, including the reaction of 1-methyl-4-phenylpyridinium ion with thiol compounds such as 4-methylthiophenol. The resulting product is then reduced to form 1-methyl-4-phenyl-2,3-dihydropyridine, which can be oxidized to form MPTP.
Aplicaciones Científicas De Investigación
MPTP has been used extensively in scientific research to study the mechanisms of Parkinson's disease. By selectively destroying dopaminergic neurons in the brain, MPTP induces Parkinson's disease-like symptoms in animal models. This has allowed researchers to study the effects of Parkinson's disease on the brain and to develop potential treatments for this condition.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-13-5-7-14(8-6-13)18-12-9-15(17)16-10-3-2-4-11-16/h5-8H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZQVEVUZYZGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)sulfanyl]-1-(piperidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)
![2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)

![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B5786593.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)

![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)